N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide
Overview
Description
N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide is a synthetic organic compound It is characterized by the presence of dichloro and methoxy groups on a phenyl ring, along with a diethylamino acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-methoxyaniline and diethylaminoacetyl chloride.
Reaction: The aniline derivative undergoes acylation with diethylaminoacetyl chloride in the presence of a base such as triethylamine.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions under controlled conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of dichloro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dichlorophenyl)-2-(diethylamino)acetamide: Lacks the methoxy group.
N-(4-methoxyphenyl)-2-(diethylamino)acetamide: Lacks the dichloro groups.
N-(2,6-dichloro-4-methoxyphenyl)-2-(dimethylamino)acetamide: Has a dimethylamino group instead of a diethylamino group.
Uniqueness
N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide is unique due to the combination of dichloro and methoxy groups on the phenyl ring, along with the diethylamino acetamide moiety. This unique structure can impart specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,6-dichloro-4-methoxyphenyl)-2-(diethylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-4-17(5-2)8-12(18)16-13-10(14)6-9(19-3)7-11(13)15/h6-7H,4-5,8H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLGKNDFJFFZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217946 | |
Record name | p-Acetanisidide, 2',6'-dichloro-2-diethylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-05-2 | |
Record name | p-Acetanisidide, 2',6'-dichloro-2-diethylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067625052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Acetanisidide, 2',6'-dichloro-2-diethylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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